molecular formula C8H13ClN2O2 B15046295 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride

4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride

Cat. No.: B15046295
M. Wt: 204.65 g/mol
InChI Key: PZSGTTWYGMLQIO-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride is an organic compound with potential applications in various fields such as medicinal chemistry, material science, and synthetic chemistry. It features a phenol group substituted with a methoxy group at the 2-position and a hydrazinylmethyl group at the 4-position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride typically involves the reaction of 4-(chloromethyl)-2-methoxyphenol with hydrazine hydrate in an appropriate solvent such as ethanol under reflux conditions. The reaction proceeds as follows:

  • Dissolve 4-(chloromethyl)-2-methoxyphenol in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and add hydrochloric acid to precipitate the hydrochloride salt.
  • Filter and purify the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In medicinal chemistry, this compound can be explored for its potential biological activities. Hydrazine derivatives are known for their applications in developing pharmaceuticals, including anticancer and antimicrobial agents.

Industry

In material science, the compound’s unique structure can be utilized in the development of novel materials with specific electronic or structural properties.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride involves interactions with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, potentially inhibiting enzyme activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydrazinylmethyl)benzonitrile hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-(Hydrazinylmethyl)benzenesulfonamide hydrochloride

Uniqueness

4-(Hydrazinylmethyl)-2-methoxyphenol hydrochloride is unique due to the presence of both a methoxy group and a hydrazinylmethyl group on the phenol ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

4-(hydrazinylmethyl)-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(5-10-9)2-3-7(8)11;/h2-4,10-11H,5,9H2,1H3;1H

InChI Key

PZSGTTWYGMLQIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNN)O.Cl

Origin of Product

United States

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